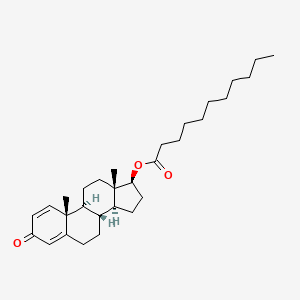![molecular formula C25H18B2O4 B13413684 9,9'-Spirobi[fluorene]-2,7-diyldiboronic acid](/img/structure/B13413684.png)
9,9'-Spirobi[fluorene]-2,7-diyldiboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-Spirobi[fluorene]-2,7-diyldiboronic acid is a compound with significant interest in the field of organic chemistry It is a derivative of spirobifluorene, a molecule known for its rigid structure and unique electronic properties
Méthodes De Préparation
The synthesis of 9,9’-Spirobi[fluorene]-2,7-diyldiboronic acid typically involves several steps. One common method starts with the preparation of 9,9’-spirobifluorene, which can be synthesized from fluorenone and a Grignard reagent, followed by a dehydrative ring closure . . Industrial production methods may involve similar synthetic routes but optimized for larger scale and higher efficiency.
Analyse Des Réactions Chimiques
9,9’-Spirobi[fluorene]-2,7-diyldiboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: The boronic acid groups can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts for cross-coupling and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
9,9’-Spirobi[fluorene]-2,7-diyldiboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are explored for potential use in bioimaging and biosensing due to their fluorescent properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is utilized in the development of materials for organic electronics, such as OLEDs and OPVs.
Mécanisme D'action
The mechanism by which 9,9’-Spirobi[fluorene]-2,7-diyldiboronic acid exerts its effects is largely dependent on its electronic structure. The spirobifluorene core provides a rigid, three-dimensional framework that influences the compound’s electronic properties. The boronic acid groups can interact with various molecular targets, facilitating reactions such as cross-coupling . These interactions are crucial for its applications in organic electronics and other fields.
Comparaison Avec Des Composés Similaires
9,9’-Spirobi[fluorene]-2,7-diyldiboronic acid can be compared with other spirobifluorene derivatives, such as:
9,9’-Spirobi[fluorene]-2,2’,7,7’-tetrayltetrabenzoic acid: Used in the synthesis of metal-organic frameworks.
2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene: Employed as a blue-emitting material in electroluminescent devices.
2,2’-Diamino-9,9’-spirobifluorene: Utilized in the synthesis of various organic compounds. The uniqueness of 9,9’-Spirobi[fluorene]-2,7-diyldiboronic acid lies in its boronic acid groups, which enable specific reactions and applications not possible with other derivatives.
Propriétés
Formule moléculaire |
C25H18B2O4 |
|---|---|
Poids moléculaire |
404.0 g/mol |
Nom IUPAC |
(7'-borono-9,9'-spirobi[fluorene]-2'-yl)boronic acid |
InChI |
InChI=1S/C25H18B2O4/c28-26(29)15-9-11-19-20-12-10-16(27(30)31)14-24(20)25(23(19)13-15)21-7-3-1-5-17(21)18-6-2-4-8-22(18)25/h1-14,28-31H |
Clé InChI |
SCDCPHNOIUZINR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)B(O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole](/img/structure/B13413638.png)


![2-[3-[(4-fluorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetonitrile](/img/structure/B13413650.png)

![6-[[10,13-dimethyl-17-[5-oxo-5-(2-sulfoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13413661.png)



